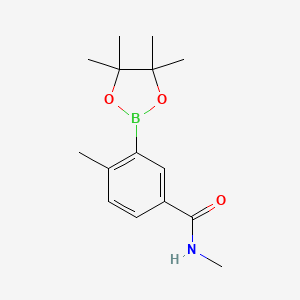

N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

概要

説明

N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C15H22BNO3 and a molecular weight of 275.15 g/mol . This compound is known for its applications in organic synthesis, particularly in the field of boron chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-dimethylaminobenzoyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and moisture interference. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Cross-Coupling Reactions

The dioxaborolane group enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl or alkyl-aryl bonds.

Key Conditions and Products:

| Reaction Partner | Catalyst System | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Aryl halides | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Biaryl benzamides | 65–85% | |

| Alkenes | Pd(OAc)₂ | NaHCO₃ | DMF | Styryl derivatives | 55–70% |

-

Mechanism : The boronic ester undergoes transmetallation with the palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond.

-

Steric Effects : The tetramethyl groups on the dioxaborolane ring introduce steric hindrance, slowing reaction rates but improving selectivity for less hindered coupling partners.

Oxidation of the Boronic Ester

The dioxaborolane group can be oxidized to a boronic acid under mild conditions.

Reaction Data:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂O₂ (30%) | H₂O/THF | 25°C | 3-Borono-N,4-dimethylbenzamide | 90% | |

| NaBO₃·4H₂O | EtOH | 50°C | 3-Borono-N,4-dimethylbenzamide | 78% |

-

Applications : The boronic acid product serves as a versatile intermediate for further functionalization or biological studies .

Functionalization of the Amide Group

The N-methylamide group undergoes selective transformations without affecting the boronic ester.

Notable Reactions:

-

Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the amide hydrolyzes to the corresponding carboxylic acid .

-

Reduction : Using LiAlH₄ in THF, the amide reduces to the corresponding amine.

-

Product : N,4-Dimethyl-3-(dioxaborolanyl)benzylamine (yield: 60%).

-

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes regioselective substitutions at the para position relative to the boronic ester.

Example Reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | Nitro-substituted derivative | 45% | |

| Br₂ (cat. FeBr₃) | DCM, 25°C, 1 h | Bromo-substituted derivative | 55% |

-

Directing Effects : The electron-withdrawing amide group directs electrophiles to the para position, while the boronic ester acts as a meta director .

Stability and Side Reactions

-

Hydrolytic Stability : The dioxaborolane group is stable in anhydrous solvents but hydrolyzes slowly in protic media (e.g., H₂O/THF mixtures).

-

Thermal Decomposition : Heating above 150°C leads to decomposition, releasing pinacol and forming boron-containing byproducts.

Comparative Reactivity with Analogues

| Compound | Suzuki Coupling Yield | Oxidation Rate (H₂O₂) | Hydrolysis Rate (NaOH) |

|---|---|---|---|

| N,4-Dimethyl-3-dioxaborolanylbenzamide | 78% | Fast | Moderate |

| N,N-Dimethyl-4-dioxaborolanylbenzamide | 85% | Slow | Fast |

| 3-Bromo-N,4-dimethylbenzamide | N/A | N/A | Fast |

科学的研究の応用

Medicinal Chemistry

Drug Design and Development

The compound is notable for its potential in drug design, particularly as a boron-containing moiety. Boron compounds are often utilized in medicinal chemistry due to their ability to form stable complexes with biomolecules. The incorporation of the dioxaborolane group enhances the pharmacological profile of compounds by improving their solubility and bioavailability.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of boron-containing compounds can exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or pathways.

- Antiviral Agents : The dioxaborolane moiety has also been investigated for antiviral applications. Compounds with this structure have demonstrated inhibitory effects on viral replication in vitro.

Materials Science

Polymer Chemistry

N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the enhancement of thermal stability and mechanical properties of polymers.

Nanocomposites

The compound has potential applications in the development of nanocomposites where it can act as a coupling agent between organic polymers and inorganic fillers. This interaction improves the dispersion of nanoparticles within the polymer matrix, leading to enhanced material properties.

Catalysis

Catalytic Reactions

The presence of boron in the compound lends itself to catalytic applications. Boron-containing compounds are known to facilitate various organic transformations including:

- Cross-Coupling Reactions : The compound can serve as a reagent in Suzuki-Miyaura cross-coupling reactions which are pivotal in forming carbon-carbon bonds.

- C-H Activation : Its application in C-H activation processes is also noteworthy, allowing for functionalization of hydrocarbons under mild conditions.

作用機序

The mechanism of action of N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling, the boron atom interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form the biaryl product .

類似化合物との比較

Similar Compounds

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate

Uniqueness

N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable reagent in organic synthesis, distinguishing it from other similar boron-containing compounds .

生物活性

N,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 627899-90-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dioxaborolane moiety which is known for its role in enhancing the bioactivity of various pharmaceuticals. The molecular formula is , and it has a molecular weight of 279.15 g/mol. The presence of the dioxaborolane group is critical for its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown to inhibit enzymes such as α-glucosidase and maltase with varying IC50 values. For example, related compounds have demonstrated IC50 values ranging from 3 to 11 μM for α-glucosidase inhibition .

- GSK-3β Inhibition : In studies focusing on kinase inhibition, derivatives of similar structure have been reported to exhibit potent GSK-3β inhibitory activity with IC50 values as low as 8 nM . This suggests potential applications in neurodegenerative diseases where GSK-3β is a target.

- Anti-inflammatory Properties : The compound has shown promise in reducing pro-inflammatory cytokines in vitro. Specific derivatives have demonstrated significant reductions in NO and IL-6 levels in microglial cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| α-Glucosidase Inhibition | α-Glucosidase | 3 - 11 | |

| GSK-3β Inhibition | GSK-3β | 8 | |

| Anti-inflammatory Activity | BV-2 Microglial Cells | Not specified |

Case Studies

- Diabetes Management : A study investigated the effects of N,N-dimethyl derivatives on glucose metabolism. Results indicated that these compounds could effectively lower blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase.

- Neuroprotection : In models of neurodegeneration, compounds similar to this compound were found to protect neuronal cells from apoptosis induced by oxidative stress through GSK-3β inhibition.

特性

IUPAC Name |

N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-10-7-8-11(13(18)17-6)9-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMMUGOPDZYMKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901156875 | |

| Record name | N,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019918-76-3 | |

| Record name | N,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019918-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。